Product packaging for 1-Bromo-4-(2-bromoethyl)benzene(Cat. No.:CAS No. 1746-28-7)

1-Bromo-4-(2-bromoethyl)benzene

Cat. No.: B154583
CAS No.: 1746-28-7
M. Wt: 263.96 g/mol
InChI Key: APTDRDYSJZQPPI-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromoethyl)benzene (CAS 1746-28-7) is a high-purity, dibrominated aromatic compound that serves as a highly versatile and valuable building block in organic synthesis and medicinal chemistry research. This compound features two distinct reactive sites: an aromatic bromine and an aliphatic bromine on the ethyl side chain. This dual functionality allows for selective and sequential chemical transformations, making it an ideal synthon for constructing complex molecular architectures. Key Applications & Research Value: Pharmaceutical Intermediates: The compound is a key precursor in the synthesis of various biologically active molecules. The aliphatic bromine is an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of the 4-bromophenethyl moiety onto nitrogen, oxygen, or carbon nucleophiles. Concurrently, the aromatic bromine can undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl or other extended systems . Material Science & Chemical Biology: Researchers utilize this compound as a starting material for creating liquid crystals, organic ligands, and advanced polymers. Its structure allows it to act as a linker for conjugating molecules or in the development of chemical probes. Physical & Chemical Properties: CAS Number: 1746-28-7 Molecular Formula: C₈H₈Br₂ Molecular Weight: 263.96 g/mol Density: ~1.73 g/mL Boiling Point: ~268 °C at 760 mmHg; also reported at 97-98.5 °C at 1.0 mmHg Safety & Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Harmful if swallowed. Causes serious eye irritation. Toxic to aquatic life with long lasting effects . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and handle the material in a well-ventilated area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Br2 B154583 1-Bromo-4-(2-bromoethyl)benzene CAS No. 1746-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2-bromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTDRDYSJZQPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451829
Record name 1-Bromo-4-(2-bromoethyl)benzene
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Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1746-28-7
Record name 1-Bromo-4-(2-bromoethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophenethyl bromide
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Synthetic Methodologies and Protocols for 1 Bromo 4 2 Bromoethyl Benzene

Established Synthetic Routes

Established methods for synthesizing 1-bromo-4-(2-bromoethyl)benzene primarily involve the direct or sequential introduction of bromine atoms onto an ethylbenzene (B125841) scaffold or related precursors. Radical bromination also presents a viable pathway.

Direct Bromination Approaches

Direct bromination involves the simultaneous introduction of both bromine atoms onto the ethylbenzene core in a single procedural step. One common approach is the bromination of 4-ethylbenzene using elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). Careful control of the reaction conditions, including temperature and stoichiometry, is crucial to maximize the yield of the desired product and minimize the formation of polybrominated byproducts.

Another direct method involves the reaction of benzocyclobutene with aqueous bromine. While this can yield 4-bromobenzocyclobutene, a portion of the starting material undergoes ring-opening and addition of bromine to form 1-bromo-2-(2-bromoethyl)benzene. prepchem.com

Sequential Bromination Strategies

Sequential bromination offers a more controlled approach to the synthesis of this compound, where the bromine atoms are introduced in separate, successive steps. A typical sequence begins with the Friedel-Crafts alkylation of benzene (B151609) with ethyl bromide in the presence of a Lewis acid like iron(III) bromide to produce ethylbenzene. doubtnut.com This is followed by the bromination of ethylbenzene, again using bromine and a Lewis acid catalyst. The ethyl group is an ortho, para-directing group, leading to the formation of 4-bromoethylbenzene as the major product due to steric hindrance at the ortho position. doubtnut.com The final step involves the bromination of the ethyl side chain, which can be achieved through radical bromination conditions.

An alternative sequential approach starts with the Friedel-Crafts acylation of benzene to introduce an acyl group, which is a meta-director. transformationtutoring.com Subsequent bromination places a bromine atom at the meta position. transformationtutoring.com The acyl group is then reduced to an ethyl group using methods like the Clemmensen or Wolff-Kishner reduction. transformationtutoring.com This is followed by bromination of the side chain.

Radical Bromination Techniques

Radical bromination is a key method for introducing a bromine atom onto the ethyl side chain of a substituted benzene ring. byjus.com This type of reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide. youtube.comgoogle.com When applied to 4-bromoethylbenzene, radical bromination selectively occurs at the benzylic position (the carbon atom adjacent to the benzene ring) due to the resonance stabilization of the resulting benzylic radical. youtube.com Reagents like N-bromosuccinimide (NBS) are often used as a source of bromine radicals in these reactions, which proceed via a chain mechanism involving initiation, propagation, and termination steps. byjus.comlibretexts.org The reaction of a phenylalkene derivative with hydrogen bromide in a non-polar solvent, sometimes in the presence of a radical initiator, can also yield 1-bromoalkylbenzene derivatives. google.com

Emerging Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of novel methods for C-H functionalization and bond formation, including photocatalytic and electrochemical techniques. While specific applications for the direct synthesis of this compound are still under exploration, these methods hold promise for more efficient and sustainable synthetic routes.

Photocatalytic Synthesis

Photocatalysis utilizes light energy to drive chemical reactions. In the context of bromination, photocatalytic methods could offer milder reaction conditions and higher selectivity. For instance, a catalytic decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed, which proceeds via an aryl radical intermediate. organic-chemistry.org This intermediate can then undergo atom transfer to form bromoarenes. organic-chemistry.org While not a direct synthesis of the target molecule from ethylbenzene, this highlights the potential of photocatalysis in forming aryl-bromine bonds.

Electrochemical Methods

Electrochemical synthesis employs electrical current to initiate and control chemical transformations. Electrochemical methods can provide an alternative to traditional oxidizing and reducing agents, often leading to cleaner and more sustainable processes. While specific electrochemical methods for the direct synthesis of this compound are not yet widely reported, the principles of electrochemical halogenation are well-established. These methods could potentially be adapted for the selective bromination of both the aromatic ring and the ethyl side chain of appropriate precursors.

Optimization of Reaction Conditions and Selectivity in this compound Synthesis

The conversion of precursor molecules to this compound requires precise control over reaction conditions to maximize the formation of the desired product while minimizing side reactions. Key starting materials often include 2-(4-bromophenyl)ethan-1-ol or commercially available 2-phenylethanol, which would require subsequent bromination of the aromatic ring.

A prevalent and efficient method for the synthesis involves the bromination of the primary alcohol group in a precursor like 2-(4-bromophenyl)ethan-1-ol. The Appel reaction is a notable example, providing a high-yield pathway for this transformation. tcichemicals.comrsc.org

Catalyst Systems and Ligand Effects

The term "catalyst" in this context often refers to reagents that facilitate the key transformation, such as the conversion of an alcohol to an alkyl bromide. In the Appel reaction, triphenylphosphine (B44618) (PPh₃) is a key reagent that, while consumed in the reaction to form triphenylphosphine oxide, is fundamental to the halogenation process. tcichemicals.comresearchgate.net

The reaction proceeds via the formation of a phosphonium (B103445) salt intermediate. While not a catalytic cycle in the traditional sense, the choice and handling of the phosphine (B1218219) reagent are critical.

Key Reagents in Alcohol Bromination:

Triphenylphosphine (PPh₃): This is the standard phosphine used in the Appel reaction. Its role is to activate the alcohol for nucleophilic attack by the bromide ion. researchgate.net Polymer-supported triphenylphosphine has also been developed, which can simplify the removal of the phosphine oxide byproduct, a significant consideration for purification. rsc.org

Bromine Source: Carbon tetrabromide (CBr₄) and 1,2-dibromo-1,1,2,2-tetrachloroethane are effective bromine sources used in conjunction with PPh₃. tcichemicals.comchemicalbook.com

Another synthetic approach involves the anti-Markovnikov addition of hydrogen bromide (HBr) to a styrene (B11656) derivative. This reaction's selectivity is dictated by a radical mechanism, often initiated by peroxides like benzoyl peroxide, rather than a catalyst system in the metallic sense. google.com

Stoichiometric Control and Yield Enhancement

Precise control of reactant ratios is essential for maximizing yield and minimizing the formation of impurities. In the Appel reaction for converting an alcohol to the target bromide, an excess of the phosphine and the bromine source relative to the alcohol is typically used to drive the reaction to completion. tcichemicals.comrsc.org

For instance, a procedure for the bromination of 2-phenylethyl alcohol, an analogue of the precursor to the target molecule, reports a 96% yield. tcichemicals.com The stoichiometry for this high-yield conversion provides a model for the synthesis of this compound.

Table 1: Stoichiometry for Appel Reaction of 2-Phenylethyl Alcohol tcichemicals.com This table is based on the bromination of a related precursor and serves as a model for the synthesis of this compound.

ReagentMolar EquivalentsRole
2-Phenylethyl Alcohol1.0Substrate
Carbon Tetrabromide (CBr₄)1.2Bromine Source
Triphenylphosphine (PPh₃)1.5Reagent

In syntheses starting from phenylalkene derivatives, controlling the stoichiometry of HBr and the radical initiator is crucial to ensure selective formation of the terminal bromide. google.com

Solvent Effects and Reaction Environment Control

The choice of solvent and the physical environment (temperature, atmosphere) are critical parameters for controlling reaction selectivity and rate.

Solvent Choice:

For the Appel reaction, anhydrous chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) are preferred. tcichemicals.comchemicalbook.com The use of a dry solvent is crucial as the phosphonium intermediates are sensitive to hydrolysis. The reaction's solvent dependency is significant; for example, changing the solvent from dichloromethane to acetonitrile (B52724) in related reactions can alter the product distribution. researchgate.net

In syntheses involving Grignard reagents, which could be used to create the carbon skeleton, ether-based solvents like tetrahydrofuran (B95107) (THF) or mixed systems such as THF/toluene (B28343) are common. google.com

For radical additions of HBr to phenylalkenes, non-polar solvents like toluene are employed to promote the desired reaction pathway. google.com

Temperature Control:

Many of these reactions are highly exothermic and require careful temperature management. The Appel reaction is typically initiated at a low temperature (0 °C) to control the initial rate, and then allowed to warm to room temperature to ensure the reaction proceeds to completion. tcichemicals.com

Similarly, the addition of HBr to phenylalkenes is conducted under cooling with ice to manage the reaction's exothermicity and improve selectivity. google.com

Table 2: Solvent and Temperature Conditions for Synthesis

Synthetic Step Solvent Temperature
Appel Reaction tcichemicals.com Dichloromethane 0 °C to Room Temp.
Radical HBr Addition google.com Toluene Ice Bath (~0 °C)

Industrial-Scale Considerations for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several practical and economic challenges. The focus shifts to cost-effectiveness, safety, efficiency, and waste management.

Purification Methods: While laboratory syntheses often rely on silica (B1680970) gel column chromatography for purification, this method is generally not economically viable for large-scale production. tcichemicals.comrsc.org Industrial purification would favor methods like distillation (including steam distillation) and recrystallization. prepchem.com For example, in a related synthesis, the crude product is washed with concentrated acid to remove byproducts before final distillation. prepchem.com

Byproduct Management:

The Appel reaction generates a stoichiometric amount of triphenylphosphine oxide, which must be separated from the product. While polymer-supported triphenylphosphine can facilitate this, its cost and reusability on an industrial scale must be considered. rsc.org

Syntheses using HBr and sulfuric acid can produce ethers as byproducts, which require specific workup procedures for removal. prepchem.com

Process Technology:

Industrial processes often favor continuous flow reactors over batch reactors, especially for highly exothermic or potentially hazardous reactions. Continuous processes can offer better heat dissipation, improved safety, and more consistent product quality. google.com A continuous process for Grignard reagent formation has been described, highlighting a move towards this technology for intermediates. google.com

Reagent Selection: The cost and availability of starting materials and reagents are primary concerns. The use of inexpensive and readily available chemicals like hydrogen bromide, sulfuric acid, and toluene is advantageous for industrial applications. google.comprepchem.com

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 2 Bromoethyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and 1-bromo-4-(2-bromoethyl)benzene offers two distinct sites for such reactions: the aromatic Csp²-hybridized carbon bonded to bromine and the aliphatic Csp³-hybridized carbon of the ethyl side chain.

Aromatic Bromine Substitution (Csp²-Br)

The bromine atom attached directly to the benzene (B151609) ring is generally unreactive towards traditional S_N1 and S_N2 reactions. libretexts.org This is due to the high energy required to break the Csp²-Br bond and the steric hindrance of the aromatic ring. However, under specific conditions, nucleophilic aromatic substitution (S_NAr) can occur. The S_NAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgstackexchange.com

The presence of electron-withdrawing groups ortho or para to the leaving group significantly facilitates S_NAr reactions by stabilizing the negative charge of the Meisenheimer complex. libretexts.orgstackexchange.com In the case of this compound, the bromoethyl group is not a strong electron-withdrawing group, making S_NAr reactions at the Csp²-Br position challenging under standard conditions.

Aliphatic Bromine Substitution (Csp³-Br)

The bromine atom on the ethyl side chain is a primary alkyl halide and is therefore more susceptible to nucleophilic substitution reactions. bloomtechz.com This Csp³-Br bond can react with a variety of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, to yield a range of substituted products. bloomtechz.com These reactions typically proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions. bloomtechz.com

For instance, reaction with a strong nucleophile like sodium cyanide would be expected to proceed via an S_N2 pathway, leading to the formation of 4-(4-bromophenyl)butanenitrile. pearson.com Conversely, reaction with a weak nucleophile in a polar protic solvent, such as water or ethanol, might favor an S_N1 mechanism, proceeding through a carbocation intermediate. bloomtechz.compearson.com

Mechanistic Pathways (S_N1, S_N2, S_NAr)

The mechanistic course of nucleophilic substitution on this compound is a direct consequence of the substrate's structure and the reaction conditions.

S_N2 Mechanism: This mechanism is favored at the primary Csp³-Br position, especially with strong, unhindered nucleophiles in polar aprotic solvents. bloomtechz.com The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. bloomtechz.compearson.com

S_N1 Mechanism: This pathway becomes more probable at the Csp³-Br position under conditions that favor the formation of a carbocation intermediate, such as the use of a weak nucleophile and a polar protic solvent. bloomtechz.commsu.edu The carbocation intermediate is planar, and the nucleophile can attack from either face, leading to a racemic mixture if the starting material were enantiomerically pure. pearson.comlibretexts.org

S_NAr Mechanism: As previously mentioned, this mechanism is relevant for the Csp²-Br bond. It is a two-step process involving the formation of a Meisenheimer complex. libretexts.orgstackexchange.com The rate of this reaction is highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orgstackexchange.com

Table 1: Comparison of Nucleophilic Substitution Mechanisms for this compound
MechanismSubstrate SiteFavored ConditionsKey IntermediateStereochemistry
S_N2 Aliphatic (Csp³-Br)Strong nucleophile, polar aprotic solventTransition stateInversion
S_N1 Aliphatic (Csp³-Br)Weak nucleophile, polar protic solventCarbocationRacemization
S_NAr Aromatic (Csp²-Br)Strong nucleophile, electron-withdrawing groupsMeisenheimer complexNot applicable

Cross-Coupling Reactions and Organometallic Chemistry

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its two distinct bromine atoms, presents interesting possibilities for selective cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (Suzuki, Buchwald, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. nobelprize.orglibretexts.org These reactions generally involve the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. nobelprize.orglibretexts.org

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The reactivity of the halide in Suzuki coupling generally follows the order I > Br > Cl. wikipedia.org Given this trend, it is possible to selectively couple at the more reactive Csp²-Br bond of this compound while leaving the Csp³-Br bond intact, especially under carefully controlled conditions. researchgate.netscielo.br

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a strong base. researchgate.netchemspider.com Similar to the Suzuki reaction, the greater reactivity of the aryl bromide suggests that selective amination at the aromatic position is feasible. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. nobelprize.orgwikipedia.org This reaction is known for its high functional group tolerance and allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org The differential reactivity of the two bromine atoms in this compound could be exploited for selective coupling reactions.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerBond FormedCatalyst System
Suzuki OrganoboronC-CPd(0) complex, Base
Buchwald-Hartwig AmineC-NPd(0) complex, Base
Negishi OrganozincC-CPd(0) or Ni complex

Nickel-Catalyzed Cross-Coupling Methods

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. wikipedia.orgchemrxiv.org Nickel catalysts have been shown to be effective in coupling a wide range of electrophiles, including aryl and alkyl halides, with various organometallic reagents. nih.govnih.gov

Nickel-catalyzed cross-coupling reactions can be particularly useful for activating less reactive C-Br bonds or for achieving different selectivity compared to palladium systems. beilstein-journals.orgrsc.org For this compound, a nickel catalyst could potentially be used to effect coupling at either the Csp²-Br or Csp³-Br bond, depending on the specific ligand and reaction conditions employed. nih.gov The development of nickel-catalyzed methods provides an expanded toolbox for the selective functionalization of this versatile bifunctional molecule. chemrxiv.org

Iron-Catalyzed Cross-Coupling with Selective Bond Cleavage

Iron-catalyzed cross-coupling reactions offer a cost-effective, less toxic, and environmentally friendly alternative for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Simple iron salts, such as FeCl(n) and Fe(acac)(n), are effective precatalysts for coupling alkyl or aryl Grignard reagents with various organic halides. nih.gov These reactions are often rapid, even at or below room temperature, and are compatible with a range of functional groups. nih.gov

In the context of molecules with multiple reactive sites, such as this compound, the selectivity of bond cleavage is a critical aspect. While iron catalysts have shown versatility, they can also lead to side reactions. For instance, in the presence of an iron catalyst, aryl bromides and iodides are susceptible to the reduction of their carbon-halogen bonds. nih.gov

Research into iron-catalyzed cross-electrophile coupling has demonstrated the formation of valuable thioether products by reacting benzyl (B1604629) halides with disulfides. acs.org Mechanistic studies suggest that a simple, commercial source of iron can activate a benzyl halide for subsequent reaction. acs.org While these reactions show promise, challenges such as catalyst poisoning by thiolate species and potential side reactions like elimination for substrates with homobenzylic protons need to be considered. thieme-connect.de

A key advantage of iron catalysis is its potential for scalability in industrial applications due to its low cost and toxicity. acs.org For example, the reaction of (1-bromoethyl)benzene (B1216412) with dimethyl disulfide using an iron catalyst has been successfully performed on a gram scale, yielding the corresponding methyl thioether in high yield. acs.org

Further mechanistic investigations into iron-catalyzed cross-electrophile couplings have explored the use of various iron sources. Iron(0) in the form of Fe(CO)5 has been found to provide high conversion rates in the synthesis of phenyl thioethers. thieme-connect.de Preliminary mechanistic experiments, including reactions with enantioenriched bromides and in the presence of radical traps like TEMPO, suggest a stereoablative pathway, indicating the involvement of radical intermediates. thieme-connect.de

Catalyst SystemSubstratesProductKey Observation
Fe(III) bromide(1-bromoethyl)benzene, diphenyl disulfideThioetherLow yield, suggesting challenges with iron turnover. thieme-connect.de
Fe(CO)5(1-bromoethyl)benzene, dimethyl disulfideMethyl thioetherHigh conversion and yield, demonstrating catalyst effectiveness. acs.orgthieme-connect.de
Iron salts (e.g., FeCln)Alkyl/Aryl Grignard reagents, Aryl chloridesCross-coupled productsEfficient coupling, but potential for reduction of C-Br bonds. nih.gov

Formation and Reactivity of Grignard Reagents

Grignard reagents, or organomagnesium halides (R-Mg-X), are potent nucleophiles widely used in organic synthesis for creating new carbon-carbon bonds. wikipedia.orgwvu.edu They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgwikipedia.org The solvent is crucial as it stabilizes the organomagnesium compound. wikipedia.orgwikipedia.org

The formation of a Grignard reagent from this compound would involve the insertion of magnesium into one of the carbon-bromine bonds. Given the two different C-Br bonds—one on the aromatic ring and one on the ethyl side chain—there is a possibility of forming two different Grignard reagents. The reactivity of the C-Br bond on the aromatic ring is generally lower than that of the alkyl C-Br bond, suggesting that the Grignard reagent would preferentially form at the ethyl group.

The process is highly sensitive to moisture and air, which can rapidly destroy the reagent through protonolysis or oxidation. wikipedia.org Therefore, anhydrous conditions are essential for a successful reaction. youtube.com The initiation of the Grignard reaction can often be sluggish due to a passivating layer of magnesium oxide on the surface of the magnesium metal. wikipedia.org Activating agents like iodine or 1,2-dibromoethane (B42909) are commonly used to start the reaction. wikipedia.orgwvu.edu

Once formed, the Grignard reagent derived from this compound would be a strong nucleophile and a strong base. wikipedia.org The polarity of the carbon-magnesium bond results in a partial negative charge on the carbon atom, making it highly reactive towards electrophiles. wvu.edu A common reaction of Grignard reagents is their addition to carbonyl compounds. For instance, reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively, after an acidic workup. wvu.edu Reaction with carbon dioxide, followed by an acidic workup, produces a carboxylic acid. wisc.edu

A potential side reaction during the formation of Grignard reagents is the formation of coupling products, such as biphenyl (B1667301) in the case of bromobenzene (B47551). youtube.com

Reagent/ConditionPurposeObservation
Magnesium metalForms the organomagnesium compound. wikipedia.orgReaction is often subject to an induction period. wikipedia.org
Anhydrous ether/THFStabilizes the Grignard reagent. wikipedia.orgwikipedia.orgEssential for preventing reagent decomposition. youtube.com
Iodine/1,2-dibromoethaneActivates the magnesium surface. wikipedia.orgwvu.eduHelps to initiate the reaction. wikipedia.org
Carbonyl compounds (e.g., aldehydes, ketones)Electrophile for C-C bond formation. wvu.eduLeads to the formation of alcohols. wvu.edu
Carbon dioxideElectrophile for carboxylation. wisc.eduForms a carboxylic acid after acidic workup. wisc.edu

Electrophilic Aromatic Substitution Reactions

A general mechanism for EAS involves two main steps. libretexts.orgmsu.edu First, the electrophile attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org This step is typically the rate-determining step. msu.edu In the second, faster step, a proton is removed from the carbon atom that bears the new substituent, restoring the aromaticity of the ring. libretexts.orgmsu.edu

Common EAS reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. msu.edu For bromination, a catalyst such as iron(III) bromide (FeBr3) is required to polarize the bromine molecule, making it a stronger electrophile. libretexts.org The bromine cation (Br+) is the active electrophile that attacks the benzene ring. libretexts.org

In the case of this compound, the bromine atom on the benzene ring can act as a leaving group in certain electrophilic aromatic substitution reactions, although this is less common than substitution of hydrogen. ambeed.com

Radical Reactions and Benzylic Functionalization

Free radical bromination is a substitution reaction that typically occurs at positions where the resulting radical intermediate is most stable. byjus.compearson.com For alkyl-substituted aromatic compounds like this compound, the benzylic position—the carbon atom directly attached to the aromatic ring—is particularly susceptible to radical halogenation. jove.comlibretexts.org

The mechanism for free radical bromination proceeds through a three-step chain reaction: byjus.com

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond (Br-Br) to form two bromine radicals (Br•). This is typically achieved using heat or ultraviolet (UV) light. byjus.comyoutube.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the alkyl side chain to form a stable benzylic radical and hydrogen bromide (HBr). libretexts.org This benzylic radical then reacts with a molecule of Br2 to form the brominated product and a new bromine radical, which can continue the chain reaction. byjus.com

Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, such as the combination of two bromine radicals to form Br2, an alkyl radical with a bromine radical, or two alkyl radicals. byjus.com

N-Bromosuccinimide (NBS) is often used as a reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors the desired substitution reaction over addition to the aromatic ring. jove.comlibretexts.org

The high regioselectivity of free radical bromination at the benzylic position is a direct consequence of the stability of the benzylic radical intermediate. jove.comlibretexts.org The benzylic C-H bonds are weaker than other sp3 hybridized C-H bonds because the radical formed upon homolytic cleavage is stabilized by resonance. libretexts.org

In the case of the radical formed from this compound at the benzylic carbon, the unpaired electron can be delocalized over the adjacent benzene ring through the π-system. libretexts.org This resonance stabilization significantly lowers the activation energy for the formation of the benzylic radical compared to other possible radical intermediates. youtube.com

For instance, in the radical bromination of ethylbenzene (B125841), the reaction occurs almost exclusively at the benzylic position to form (1-bromoethyl)benzene. jove.comyoutube.com This is because the secondary benzylic radical is significantly more stable than the primary radical that would be formed at the terminal carbon of the ethyl group. youtube.comyoutube.com The formation of a new stereocenter at the benzylic position can result in a racemic mixture of R and S enantiomers if the starting material is achiral. youtube.com

Position of Hydrogen AbstractionStability of Radical IntermediateReason for Stability/Instability
Benzylic carbonHighResonance stabilization with the aromatic ring. libretexts.org
Terminal carbon of ethyl groupLowNo resonance stabilization.
Aromatic ringVery lowDisruption of aromaticity.

Oxidation and Reduction Pathways

The chemical structure of this compound offers several sites for oxidation and reduction reactions. The alkyl side chain is susceptible to oxidation, particularly at the benzylic position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can oxidize the benzylic carbon. Depending on the reaction conditions and the exact structure of the side chain, this can lead to the formation of ketones or carboxylic acids. For example, alkyl side chains on a benzene ring can be oxidized to a carboxylic acid group (–COOH), provided there is at least one benzylic hydrogen. libretexts.org

Reduction reactions can also occur. The bromine atoms in this compound can be removed through various reductive processes. For instance, treatment with certain reducing agents could lead to the formation of ethylbenzene. The use of iron catalysts in cross-coupling reactions has been noted to sometimes cause the reduction of carbon-bromine bonds as a side reaction. nih.gov More specific reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are commonly used for the reduction of various functional groups, though their direct reaction with the C-Br bonds in this specific molecule would depend on the reaction conditions.

Intramolecular Cyclization Reactions

The intramolecular cyclization of this compound represents a key transformation in the synthesis of substituted benzocyclobutene derivatives. This reaction, which involves the formation of a new carbon-carbon bond to create a four-membered ring fused to the benzene ring, has been the subject of mechanistic investigations, primarily drawing analogies from related intramolecular alkylation reactions. The cyclization typically proceeds via an intramolecular Friedel-Crafts alkylation or a related nucleophilic substitution pathway, leading to the formation of 4-bromobenzocyclobutene.

The reaction is generally facilitated by the use of a strong base or a Lewis acid catalyst. The choice of reaction conditions, including the solvent and the nature of the base or catalyst, can significantly influence the reaction rate and the yield of the cyclized product.

Mechanistically, in a base-induced cyclization, the reaction is thought to proceed through the formation of an anionic intermediate. For instance, in the presence of a strong base, a proton may be abstracted from the benzylic position, although this is less likely given the substitution pattern. A more plausible pathway involves the formation of an organometallic intermediate, such as an aryllithium species, by halogen-metal exchange at the aromatic bromine. This is then followed by an intramolecular nucleophilic attack on the carbon bearing the second bromine atom.

In contrast, a Lewis acid-catalyzed pathway involves the coordination of the Lewis acid to the ethyl bromine, generating a partial or full carbocation on the ethyl side chain. This electrophilic center is then attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution, a classic example of a Friedel-Crafts alkylation.

Research on the cyclization of the isomeric compound, 1-bromo-2-(2-bromoethyl)benzene, has provided valuable insights. Studies have shown that the treatment of this ortho-isomer with n-butyllithium leads to the formation of a transient aryllithium species, which then undergoes intramolecular cyclization. The stability and reactivity of this intermediate are highly dependent on the solvent system used. For example, in a mixture of diethyl ether and hexane (B92381) at low temperatures, the aryllithium intermediate is relatively stable, whereas in a tetrahydrofuran (THF)/hexane mixture, it undergoes rapid cyclization. bohrium.comrsc.org This highlights the crucial role of the solvent in mediating the reaction. While this provides a model for the behavior of the para-isomer, the electronic and steric differences between the ortho and para positions will influence the reaction kinetics and outcomes.

The successful synthesis of various substituted benzocyclobutenes from related (2-haloethyl)benzene precursors further underscores the viability of this cyclization strategy. For these reactions, a range of bases and catalysts has been employed, with the choice often dictated by the nature of the substituents on the benzene ring.

While specific, detailed research findings on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the principles of intramolecular Friedel-Crafts alkylation and related nucleophilic substitutions provide a strong framework for understanding this transformation. The data from related reactions suggest that the cyclization is a feasible and important pathway for accessing the 4-bromobenzocyclobutene core structure.

Table of Reaction Conditions for Analogous Intramolecular Cyclization Reactions:

Starting MaterialReagents and ConditionsProductYield (%)Reference
1-Bromo-2-(2-bromoethyl)benzenen-Butyllithium, THF/hexane, -100 °CBenzocyclobutene- bohrium.comrsc.org
4-Phenyl-1-butanolPhosphoric acidTetralin50
o-Alkynylphenyl ethersPhosphazene P4-tBu2,3-Disubstituted benzofurans- researchgate.net
o-AlkynylstyrenesBCl3, CH2Cl2, 0 °C; then pinacol, NEt3Borylated indenes-
2-Alkynyl phenolsCuCl, Cs2CO32-Substituted benzo[b]furansHigh rsc.org

Advanced Applications in Organic Synthesis

Role as a Versatile Intermediate and Building Block

1-Bromo-4-(2-bromoethyl)benzene is a highly versatile intermediate in organic synthesis due to the differential reactivity of its two carbon-bromine bonds. The bromine atom attached to the ethyl group is susceptible to nucleophilic substitution and elimination reactions, while the bromine on the aromatic ring is ideal for cross-coupling reactions. bloomtechz.com This dual reactivity allows for a programmed, stepwise introduction of various functional groups.

The bromoethyl group readily reacts with nucleophiles, enabling the formation of ethers, esters, amines, and other derivatives. It can also undergo elimination reactions to form 4-bromostyrene, a valuable monomer and synthetic intermediate. nih.gov Concurrently, the aryl bromide is relatively inert to these conditions and can be activated later using transition metal catalysts, typically palladium, for carbon-carbon or carbon-heteroatom bond formation. orgsyn.org This orthogonal reactivity is the cornerstone of its utility as a versatile building block, providing chemists with a reliable platform for constructing elaborate molecules.

The compound serves as a precursor for a variety of other intermediates. For instance, its reaction with different reagents can lead to the formation of compounds like 4-bromophenylacetonitrile (B126402) and 2-(4-bromophenyl)ethanol, which are themselves valuable in further synthetic applications. chemsrc.com This capacity to be transformed into a range of other useful building blocks underscores its fundamental importance in multi-step syntheses.

Reactivity Profile of this compound

Reactive SiteReaction TypeTypical ReagentsResulting Functional Group/ProductReference
Ethyl Bromide (-CH₂CH₂Br)Nucleophilic SubstitutionRO⁻, RCOO⁻, N₃⁻, CN⁻Ethers, Esters, Azides, Nitriles bloomtechz.com
Ethyl Bromide (-CH₂CH₂Br)EliminationStrong Base (e.g., KOtBu)Styrene (B11656) Moiety nih.gov
Aryl Bromide (Ar-Br)Suzuki CouplingAr'B(OH)₂, Pd Catalyst, BaseBiphenyl (B1667301) Derivatives chemrxiv.org
Aryl Bromide (Ar-Br)Heck CouplingAlkene, Pd Catalyst, BaseStilbene (B7821643) and Cinnamate Derivatives nih.gov
Aryl Bromide (Ar-Br)Sonogashira CouplingTerminal Alkyne, Pd/Cu Catalysts, BaseAlkynylbenzene Derivatives nih.gov

Synthesis of Complex Organic Molecules

The unique structural attributes of this compound make it an excellent starting material for the synthesis of complex organic molecules, particularly those with applications in materials science and pharmaceuticals. One of the most significant applications is in the synthesis of stilbenes and their derivatives, which are recognized for their diverse biological activities and optical properties. nih.govchemrxiv.org

A notable example is the efficient one-pot synthesis of stilbenes via a Mizoroki-Heck reaction. nih.gov In this process, this compound first undergoes in-situ dehydrohalogenation to generate 4-bromostyrene. This intermediate then participates in a palladium-catalyzed Heck reaction with an aryl halide to furnish the stilbene skeleton. This approach is highly efficient, reducing waste and saving time compared to multi-step procedures. nih.gov

Furthermore, the compound is a precursor to various other complex structures. The downstream products listed in chemical databases highlight its role in creating a library of substituted aromatic compounds. These include molecules like 4-bromobibenzyl and various substituted phenethyl derivatives, which can serve as key fragments in the synthesis of larger, more intricate molecules. chemsrc.com The Wittig reaction provides another pathway to stilbene-like structures, where a phosphonium (B103445) ylide derived from a related benzyl (B1604629) bromide reacts with an aldehyde. nih.govresearchgate.net This demonstrates the adaptability of intermediates derived from this compound in well-established synthetic transformations.

Examples of Complex Molecules Synthesized Using this compound or its Derivatives

Target Molecule ClassKey ReactionSignificanceReference
StilbenesMizoroki-Heck ReactionPharmaceutical and material science applications nih.gov
Substituted StilbenesWittig ReactionAccess to diverse stilbene analogues with varied electronic properties nih.govresearchgate.net
BiphenylsSuzuki CouplingCore structures in liquid crystals and bioactive molecules chemrxiv.org
IsocoumarinsCyclization of Stilbene Carboxylic AcidsBiologically active heterocyclic compounds nih.gov
Polymer MaterialsPolymerization of Styrenic MonomersUsed in the synthesis of flame retardants and specialty polymers bloomtechz.com

Development of Novel Synthetic Methodologies

The application of this compound and its structural relatives has been instrumental in the development and optimization of new synthetic methodologies. Its bifunctional nature provides a testbed for exploring the selectivity and efficiency of catalytic systems.

The development of one-pot reactions, such as the tandem dehydrohalogenation/Mizoroki-Heck reaction for stilbene synthesis, exemplifies how this building block facilitates methodological innovation. nih.gov Such processes are highly sought after in modern organic synthesis for their atom economy, reduced environmental impact, and operational simplicity. By providing a substrate that can undergo multiple, distinct transformations under a single set of conditions, chemists can devise more elegant and efficient synthetic routes. nih.gov

Moreover, substrates like this compound are crucial for expanding the scope of powerful cross-coupling reactions. The presence of both an alkyl and an aryl bromide allows for the investigation of chemoselectivity in palladium-catalyzed reactions. Developing catalysts and conditions that can selectively activate one C-Br bond in the presence of the other is a significant area of research. For instance, conditions can be fine-tuned for Suzuki, Heck, or Sonogashira couplings at the aromatic position without affecting the bromoethyl side chain, or vice-versa, showcasing the development of sophisticated catalytic systems. nih.govchemrxiv.org The use of related bromo-substituted benzenes in palladium-catalyzed cross-coupling reactions to form biaryl compounds is a well-established and powerful tool in constructing complex molecular frameworks. orgsyn.org

Role in Medicinal Chemistry Research

Precursor in Pharmaceutical Synthesis

The utility of 1-bromo-4-(2-bromoethyl)benzene in pharmaceutical synthesis stems from the reactivity of its two bromine atoms, which can be selectively targeted in various chemical reactions. This allows for the stepwise construction of more complex molecular architectures. It serves as a key starting material or intermediate for a range of compounds, including phenethylamines and their derivatives, which are a common scaffold in many neurologically active drugs.

The presence of the bromoethyl group allows for nucleophilic substitution reactions, while the bromine on the aromatic ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This dual reactivity makes it a valuable precursor for creating libraries of compounds for drug screening. For instance, it is a known precursor for the synthesis of 4-bromophenylacetonitrile (B126402) and 2-(4-bromophenyl)ethanamine, which are themselves intermediates in the production of various pharmaceuticals. chemsrc.com The related compound, (2-bromoethyl)benzene, is used as a reactant in the synthesis of small β-peptidomimetics, which mimic the function of natural peptides. chemicalbook.com

Table 1: Synthetic Applications of this compound

PrecursorReaction TypeResulting Intermediate/Product ClassReference
This compoundNucleophilic SubstitutionPhenethylamines nih.gov
This compoundCyanation4-Bromophenylacetonitrile chemsrc.com
This compoundAmination2-(4-Bromophenyl)ethanamine chemsrc.com
(2-Bromoethyl)benzene (related compound)Alkylationβ-peptidomimetics chemicalbook.com

Synthesis of Biologically Active Molecules

This compound is instrumental in the synthesis of specific molecules with demonstrated biological activity. A prominent area of research involves its use in creating ligands for serotonin (B10506) (5-HT) receptors, which are crucial targets for drugs treating psychiatric disorders.

Research has shown its application in the synthesis of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines. nih.gov These compounds have been evaluated as partial agonists for the 5-HT2A and 5-HT2C serotonin receptors. The synthesis involves using the phenethylamine (B48288) backbone derived from this compound and subsequently adding various substituted benzyl (B1604629) groups to the nitrogen atom. These studies explore how small changes to the chemical structure, such as the position and nature of substituents on the N-benzyl group, can significantly impact the compound's binding affinity and selectivity for different receptor subtypes. nih.gov

Furthermore, the bromo-substituent itself can be a key feature for biological activity. Studies on other types of molecules have revealed that the presence of a bromine atom can enhance the potency of compounds, for example, in antibacterial agents. nih.gov The reactivity of the C-Br bonds in this compound allows it to serve as an intermediate in the synthesis of molecules used in biochemical assays to study enzyme interactions and mechanisms.

Applications in Drug Discovery and Development

The application of this compound in drug discovery and development is primarily as a versatile scaffold and intermediate. Its structural framework is present in numerous compounds investigated for therapeutic potential.

In the context of neuroscience drug discovery, it is a key precursor for a class of compounds known as the 2C-B-fly derivatives and other phenethylamine-based hallucinogens. The N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines, for example, are studied to understand the structure-activity relationships of ligands that bind to serotonin receptors. nih.gov This research is fundamental to designing new drugs with improved efficacy and selectivity for treating conditions like depression, anxiety, and schizophrenia. The ability to systematically modify the structure of molecules derived from this compound allows medicinal chemists to probe the binding requirements of their biological targets. nih.gov

The compound's utility extends to its ability to form covalent bonds with nucleophilic sites on proteins, making it a valuable tool in drug discovery for identifying and validating new drug targets. By incorporating this reactive fragment into larger molecules, researchers can design probes to map the active sites of enzymes and receptors.

Contributions to Materials Science

Synthesis of Polymer Materials

The presence of two reactive bromine sites on 1-Bromo-4-(2-bromoethyl)benzene makes it a highly valuable monomer for the synthesis of various polymer materials. The differential reactivity of the benzylic bromide compared to the aryl bromide allows for controlled polymerization reactions, leading to polymers with well-defined structures and properties.

One of the most significant applications of this compound is in the synthesis of conjugated polymers, particularly poly(p-phenylene vinylene) (PPV) and its derivatives. These materials are of great interest due to their electroluminescent and conductive properties, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The Gilch polymerization route is a common method for synthesizing PPVs, which involves the use of a monomer with two leaving groups, such as the bromomethyl groups in a related compound. The bromoethyl group in this compound can be converted to a phosphonium (B103445) salt, which can then undergo a Wittig-type reaction to form the vinylene linkages characteristic of PPVs.

Furthermore, the aryl bromide functionality allows for the possibility of cross-linking or further modification of the polymer backbone through reactions like the Heck or Suzuki coupling, enabling the fine-tuning of the polymer's electronic and physical properties.

Below is a table illustrating the potential polymerization reactions involving this compound:

Polymerization MethodReaction TypeResulting PolymerPotential Properties
Gilch PolymerizationEliminationPoly(p-phenylene vinylene) derivativeElectroluminescent, Conductive
Wittig ReactionOlefinationPoly(p-phenylene vinylene) derivativeTunable bandgap, Photoluminescent
Heck CouplingCross-couplingCross-linked or branched polymersEnhanced thermal stability, Modified solubility

Development of Flame Retardant Compounds

The incorporation of bromine atoms into a molecule is a well-established strategy for imparting flame retardancy to materials. Brominated flame retardants are effective because they can interrupt the combustion cycle in the gas phase by releasing hydrogen bromide radicals, which scavenge the highly reactive H• and OH• radicals that propagate the fire. The high bromine content of this compound makes it an excellent candidate for the synthesis of novel flame-retardant additives.

A key advantage of using this compound is the ability to chemically incorporate it into a polymer matrix, creating a reactive-type flame retardant. This approach is often preferred over additive-type flame retardants as it prevents leaching of the flame-retardant molecule over time, which can be a significant environmental and health concern.

One promising route for the synthesis of such flame retardants involves the reaction of this compound with phosphorus-containing compounds, such as triethyl phosphite. This reaction can lead to the formation of phosphonate (B1237965) esters, which are known to be effective flame retardants that can act in both the condensed and gas phases. The resulting organophosphorus-bromine compounds can exhibit synergistic flame-retardant effects, providing enhanced fire safety to a variety of polymers, including polyesters, polyamides, and polyurethanes.

The following table summarizes the potential synthesis of flame-retardant compounds from this compound:

ReactantReaction TypeProduct TypePotential Application
Triethyl phosphiteArbuzov reactionBrominated phosphonate esterReactive flame retardant for polyesters
Diethyl phosphiteMichaelis-Becker reactionBrominated phosphonate esterAdditive flame retardant for polyurethanes
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)Nucleophilic substitutionDOPO-containing brominated compoundHigh-performance flame retardant for epoxy resins

Preparation of Nanomaterials and Liquid Crystal Materials

The unique structure of this compound also lends itself to the preparation of advanced nanomaterials and liquid crystals.

In the realm of nanomaterials, this compound can be used as a surface-modifying agent for gold nanoparticles. The bromoethyl group can be converted to a thiol, which can then strongly bind to the surface of gold nanoparticles, allowing for the creation of functionalized nanoparticles with specific properties. The remaining aryl bromide can then be used as a handle for further functionalization, enabling the attachment of other molecules, such as fluorescent dyes or targeting ligands for biomedical applications.

For liquid crystal materials, the rigid phenyl ring of this compound provides a suitable core structure for the design of calamitic (rod-shaped) liquid crystals. By attaching flexible alkyl chains to the molecule, typically through ether or ester linkages, it is possible to induce mesophase behavior. The bromoethyl group can be modified to introduce these flexible chains, while the aryl bromide can be used to link to other aromatic units, thereby extending the rigid core and influencing the liquid crystalline properties. The ability to create such molecules opens up possibilities for their use in display technologies and other electro-optical devices.

The table below outlines the potential applications in nanomaterials and liquid crystals:

Application AreaRole of this compoundResulting MaterialPotential Use
NanomaterialsSurface functionalization precursorFunctionalized gold nanoparticlesTargeted drug delivery, Biosensors
Liquid CrystalsMesogenic core unitCalamitic liquid crystalsDisplay devices, Optical switches

Computational Chemistry Studies

Quantum Mechanical (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and a host of other properties.

Molecular Geometry:

DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311++G(d,p), are effective for optimizing the geometry of brominated aromatic compounds. amanote.comresearchgate.net For 1-Bromo-4-(2-bromoethyl)benzene, it is expected that the benzene (B151609) ring will exhibit a slightly distorted hexagonal structure due to the presence of the bromine atom and the bromoethyl substituent. amanote.com Studies on bromobenzene (B47551) have shown that different levels of theory provide very similar bond lengths and angles. uwosh.edu For instance, the C-Br bond length in bromobenzene has been calculated to be around 1.937 angstroms, and the internal bond angles of the benzene ring are approximately 120 degrees. uwosh.edu Similar parameters would be anticipated for the brominated benzene portion of this compound.

Electronic Properties and Reactivity:

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov For bromobenzene, the HOMO is located at -6.90 eV. mdpi.com The presence of the bromine atom and the bromoethyl group will influence the electron distribution in the benzene ring. The bromine atom is known to be a deactivating but ortho-para directing group in electrophilic aromatic substitution reactions. mdpi.com DFT calculations on bromobenzene confirm that the highest atomic coefficients in the HOMO are indeed at the ortho and para positions, which aligns with this observed reactivity. mdpi.com

The reactivity of the bromoethyl side chain is also of interest. The carbon atom attached to the bromine (the α-carbon) is electrophilic, while the adjacent carbon (the β-carbon) and its attached hydrogens can also participate in reactions. Theoretical studies on p-nitrophenethyl bromide have explored the relative softness of the α-carbon and β-hydrogen, which influences the competition between substitution and elimination reactions. researchgate.net

Vibrational Frequencies:

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. For bromobenzene, characteristic vibrations include C-H stretching, C-C stretching within the ring, and C-Br stretching. uwosh.edu Similar vibrational modes would be expected for this compound, with additional frequencies arising from the bromoethyl group.

Table 1: Predicted Molecular Properties of this compound based on Analogous Compounds

PropertyPredicted Value/CharacteristicAnalogous Compound Data Source
C-Br Bond Length (aromatic)~1.937 ÅBromobenzene uwosh.edu
Benzene Ring Bond Angles~120°Bromobenzene uwosh.edu
HOMO Energy~ -6.90 eVBromobenzene mdpi.com
Reactivity Directing EffectOrtho-para directing for electrophilic aromatic substitutionBromobenzene mdpi.com
Key Vibrational ModesC-H stretch, C-C ring stretch, C-Br stretchBromobenzene uwosh.edu

Molecular Dynamics and Molecular Mechanics Simulations

Molecular dynamics (MD) and molecular mechanics (MM) simulations are used to study the movement and interaction of atoms and molecules over time. These methods are valuable for understanding the dynamic behavior of molecules in different environments.

MD simulations of ethylbenzene (B125841) have been used to study reaction mechanisms, such as hydroxylation, by modeling the interaction of the substrate with an active species. oup.com These simulations can provide insights into the potential energy of substrate binding and help in designing more selective catalysts. oup.com For this compound, MD simulations could be employed to study its interactions with solvents, its conformational flexibility, and its potential to bind to biological macromolecules.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of quantum mechanics for a reactive region with the efficiency of molecular mechanics for the surrounding environment. researchgate.net This approach is particularly useful for studying enzymatic reactions or reactions in solution. For electrophilic aromatic substitution reactions, QM/MM calculations can help elucidate the reaction mechanism. researchgate.net In the context of this compound, QM/MM simulations could model its reactions in a complex biological or chemical system.

Predictive Modeling of Chemical Behavior

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to predict the properties and behavior of chemicals based on their molecular structure.

Machine learning models have been developed to predict the reaction kinetics of reactive bromine species with organic compounds. nih.gov These models use a combination of molecular fingerprints and quantum descriptors, such as HOMO energy and the HOMO-LUMO gap, to predict reaction rate constants. nih.gov Such an approach could be applied to predict the reactivity of this compound with various radical species in environmental or biological systems.

Furthermore, theoretical studies have been conducted to predict the outcomes of electrophilic aromatic substitution reactions. diva-portal.org For substituted benzenes, the free energy of the rate-determining transition state can be calculated to predict regioselectivity and substrate selectivity with good accuracy. diva-portal.org For this compound, these models would predict the preferred positions of substitution on the aromatic ring.

Environmental Dynamics and Transformation Studies

Environmental Occurrence and Distribution in Abiotic Matrices

There is currently no available data in the scientific literature detailing the occurrence and distribution of 1-Bromo-4-(2-bromoethyl)benzene in abiotic matrices such as soil, water, sediment, or air. Monitoring studies and environmental surveys have not reported its detection, suggesting it is either not a widespread environmental contaminant or has not been specifically targeted in analytical methods.

Persistence and Degradation Pathways

The persistence and degradation of this compound in the environment have not been the subject of specific scientific investigation. Consequently, there is no direct evidence to delineate its persistence or the pathways through which it might be transformed.

Photodegradation Mechanisms

No studies have been published on the photodegradation of this compound. While it is known that some brominated aromatic compounds can undergo photodegradation, the specific mechanisms, rates, and products of such reactions for this compound are unknown. For instance, studies on 4-bromophenol (B116583) have shown that photodegradation can occur, but these findings cannot be directly extrapolated to this compound due to structural differences. nih.gov

Biodegradation Studies (Aerobic and Anaerobic Conditions)

There is a lack of research on the biodegradation of this compound under either aerobic or anaerobic conditions. While the biodegradation of simpler aromatic compounds like benzene (B151609) and other brominated compounds such as 1,2-dibromoethane (B42909) has been studied, this information does not provide specific insights into the metabolic fate of the more complex this compound molecule. nih.govnih.govresearchgate.net Studies on related compounds suggest that the presence of bromine atoms can influence the susceptibility of aromatic rings to microbial attack, but without direct experimental evidence, the biodegradability of this compound remains speculative.

Formation of Degradation Products

Given the absence of degradation studies, there is no information available on the formation of degradation products from this compound.

Environmental Fate and Transport Mechanisms

The environmental fate and transport mechanisms of this compound have not been documented. Factors that would influence its transport, such as its water solubility, vapor pressure, and potential for sorption to soil and sediment, have not been experimentally determined or modeled in an environmental context.

Future Research Directions and Challenges

Innovations in Green Chemistry for Synthesis

The traditional synthesis of 1-Bromo-4-(2-bromoethyl)benzene often involves methods that utilize hazardous reagents and generate significant waste. Modern research is increasingly focused on developing more environmentally benign synthetic routes.

Key Innovations and Research Directions:

Atom Economy: Maximizing the incorporation of all starting materials into the final product is a core principle of green chemistry. Future research will likely focus on catalytic processes that improve atom economy over traditional stoichiometric bromination reactions.

Alternative Brominating Agents: The use of liquid bromine (Br₂) poses significant safety and environmental hazards. Research is exploring safer alternatives, such as N-bromosuccinimide (NBS) for radical bromination and the combination of potassium bromide (KBr) and an oxidizing agent like Oxone. The KBr/Oxone method, in particular, shows promise for its reduced toxicity and scalability.

Catalyst Development: The development of efficient and recyclable catalysts is crucial. While Lewis acids like iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃) are common, their recovery and regeneration present challenges. Innovations in heterogeneous catalysis, where the catalyst is in a different phase from the reactants, could simplify separation and reuse.

Solvent Selection: Many organic reactions are performed in volatile organic compounds (VOCs), which contribute to air pollution. A key area of green chemistry research is the use of greener solvents, such as water, supercritical fluids, or even solvent-free reaction conditions. google.com For instance, processes using aqueous solutions of brominating agents are being explored. google.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. nih.gov While not yet widely applied to the synthesis of this specific compound, the potential for enzymatic halogenation or functionalization of related structures suggests a promising avenue for future investigation. nih.gov

Synthetic Method Key Advantages Challenges
Direct Bromination (Br₂/Lewis Acid) Industrially prevalent, relatively low cost. High environmental impact, use of hazardous Br₂, byproduct formation.
NBS Radical Bromination Higher selectivity. Primarily lab-scale, generation of succinimide (B58015) byproduct.
KBr/Oxone Reduced toxicity, scalable, high yield. Requires careful control of reaction conditions.
Photocatalytic Bromination High selectivity at room temperature. Requires specialized equipment (UV light source).
Electrochemical Methods Potential for solvent-free synthesis. Requires further development for large-scale application.

Exploration of Novel Reactivity Pathways

The dual reactivity of the aromatic and aliphatic C-Br bonds in this compound opens up a wide range of possibilities for creating complex molecules.

Areas for Future Exploration:

Selective Functionalization: Developing methods to selectively react at either the aromatic or the aliphatic bromine atom is a significant challenge. This would allow for the stepwise introduction of different functional groups, greatly expanding the synthetic utility of the molecule.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Investigating a broader range of coupling partners with this compound could lead to the synthesis of novel polymers, pharmaceuticals, and electronic materials.

Grignard Reagent Formation: The preparation of Grignard reagents from aryl halides is a fundamental transformation. Exploring the selective formation of a Grignard reagent at the aromatic C-Br bond while leaving the aliphatic C-Br bond intact would provide a valuable synthon for further reactions. google.com

Reductive Coupling: The potential for reductive coupling reactions, possibly leading to the formation of dinuclear organometallic complexes, is an area ripe for investigation. biosynth.com

Domino and Cascade Reactions: Designing reaction sequences where multiple bonds are formed in a single operation (domino or cascade reactions) starting from this compound could significantly improve synthetic efficiency.

Advanced Analytical Techniques for Reaction Monitoring

To optimize reaction conditions, ensure product quality, and understand reaction mechanisms, the use of advanced analytical techniques is indispensable.

Key Techniques and Their Applications:

Real-time Monitoring: Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products. This allows for precise control over reaction parameters and helps to identify transient species.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are essential for separating and identifying components of a reaction mixture. These techniques are crucial for assessing product purity and quantifying byproducts.

X-ray Crystallography: For solid products, X-ray crystallography provides definitive information about the three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing. This is invaluable for confirming the structure of novel derivatives.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the stability of intermediates, and understand the electronic properties of molecules. ijcce.ac.ir This can guide experimental design and aid in the interpretation of analytical data.

Analytical Technique Information Provided Application in this compound Chemistry
In-situ IR/Raman Functional group changes, reaction kinetics.Monitoring the progress of bromination or coupling reactions in real-time.
GC-MS/LC-MS Separation and identification of volatile and non-volatile compounds. Quantifying product yield and identifying byproducts.
NMR Spectroscopy Detailed structural information, including connectivity of atoms.Characterizing the structure of novel derivatives and monitoring reaction progress.
X-ray Crystallography Precise 3D molecular structure. Confirming the structure of crystalline products.
Computational Chemistry Reaction mechanisms, electronic properties. ijcce.ac.irPredicting reactivity and guiding synthetic strategy. ijcce.ac.ir

Sustainable Manufacturing Practices

Translating laboratory-scale syntheses to industrial production requires a focus on sustainability, encompassing not only the chemistry itself but also the entire manufacturing process.

Key Considerations for Sustainable Manufacturing:

Process Intensification: The use of continuous flow reactors instead of traditional batch reactors can offer significant advantages, including improved heat and mass transfer, better process control, enhanced safety, and reduced footprint.

Waste Management and Valorization: Minimizing waste is a primary goal. When waste is unavoidable, strategies for its valorization (i.e., converting it into valuable products) should be explored. For example, hydrogen bromide (HBr) gas generated during direct bromination can be captured and converted to hydrobromic acid.

Energy Efficiency: Reducing energy consumption is a key aspect of sustainable manufacturing. This can be achieved through the use of more efficient heating and cooling systems, as well as by designing reactions that can be run at or near ambient temperature.

By focusing on these future research directions and addressing the associated challenges, the scientific community can unlock the full potential of this compound as a key building block for a wide range of applications, while simultaneously advancing the principles of green chemistry and sustainable manufacturing.

Q & A

Q. Key Variables :

FactorImpact on Yield/PurityReference
Catalyst loadingExcess Pd increases byproducts
Temperature>25°C reduces regioselectivity
Solvent systemPolar aprotic solvents improve coupling efficiency

How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

Advanced
The bromine atoms create an electron-deficient aromatic ring, enhancing electrophilic substitution at the para position. In Pd-catalyzed reactions:

  • The 2-bromoethyl group acts as a directing moiety, favoring coupling at the ortho position relative to the ethyl chain due to steric and electronic effects .
  • Ligand selection (e.g., PPh₃ vs. bidentate ligands) modulates oxidative addition rates of the C–Br bond. For example, Xantphos ligands improve stability of Pd intermediates in Heck reactions .

Q. Mechanistic Insight :

  • Density Functional Theory (DFT) studies suggest that bromine’s inductive effect lowers the LUMO energy of the aryl halide, accelerating oxidative addition to Pd⁰ .

How can researchers resolve contradictions in reported NMR spectral data for this compound?

Data Contradiction Analysis
Discrepancies in ¹H NMR shifts (e.g., δ 2.8–3.2 ppm for –CH₂Br groups) arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ alters hydrogen bonding and peak splitting .
  • Impurities : Residual AlCl₃ from synthesis can broaden signals. Purify via column chromatography (silica gel, hexane/EtOAc 9:1) .

Q. Validation Protocol :

Compare experimental data with computed spectra (e.g., ACD/Labs or ChemDraw).

Use ²D NMR (COSY, HSQC) to assign coupling patterns .

What strategies mitigate competing elimination pathways during dehydrohalogenation of this compound?

Advanced Reactivity
The β-bromoethyl group is prone to elimination (e.g., forming styrene derivatives). Mitigation approaches:

  • Base selection : Use bulky bases (e.g., DBU) in anhydrous THF to favor substitution over E2 elimination .
  • Low-temperature conditions : Reactions at –20°C suppress thermal decomposition .

Q. Case Study :

  • Treatment with KOtBu in THF at –20°C yielded 85% substitution product vs. 40% at 25°C .

How does halogen substitution (Br vs. Cl) at the ethyl chain affect the compound’s utility in polymer synthesis?

Q. Advanced Application

  • Bromine : Enhances flame retardancy in polystyrene derivatives due to Br’s radical-scavenging properties. However, Br reduces thermal stability (T₅% decomposition at 180°C vs. 210°C for Cl analogs) .
  • Chlorine : Improves UV resistance but lowers reactivity in nucleophilic substitutions .

Q. Optimization :

PropertyBr-SubstitutedCl-Substituted
ReactivityHigh (C–Br bond polarity)Moderate
Thermal stabilityLower (ΔT = –30°C)Higher
ApplicationFlame-retardant additivesUV-stable coatings

What safety protocols are critical for handling this compound in large-scale reactions?

Q. Methodological Safety

  • Ventilation : Use fume hoods to prevent inhalation of brominated vapors (TLV: 0.1 ppm) .
  • Spill management : Neutralize with NaHCO₃/sand mixture; avoid water to prevent HBr release .
  • Storage : Keep in amber bottles under argon at –20°C to inhibit photodegradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-(2-bromoethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(2-bromoethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.